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Bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B3386204
CAS No.: 71162-15-7
M. Wt: 126.15 g/mol
InChI Key: KKKDENVWNGCLOT-UHFFFAOYSA-N
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Description

Structural Characteristics and Unique Geometrical Features

The unique properties of bicyclo[2.1.1]hexane-5-carboxylic acid are intrinsically linked to the foundational structure of the bicyclo[2.1.1]hexane ring system.

The bicyclo[2.1.1]hexane system is composed of two fused rings, a cyclopentane (B165970) ring and a cyclobutane (B1203170) ring, sharing a bridge. libretexts.org This arrangement results in significant ring strain due to the deviation of bond angles from the ideal tetrahedral geometry. cymitquimica.com This inherent strain is a defining characteristic of the molecule, influencing its reactivity and stability. cymitquimica.com The structure consists of two fused cyclopropane (B1198618) rings, which contributes to this strain. cymitquimica.com

A direct consequence of the strained, bridged ring system is the conformational rigidity of the bicyclo[2.1.1]hexane scaffold. nih.govnih.govnih.gov Unlike more flexible ring systems, such as cyclopentane, which can adopt multiple conformations, the bicyclo[2.1.1]hexane structure is locked into a specific three-dimensional arrangement. nih.govrsc.org This rigidity is highly advantageous in medicinal chemistry as it allows for the precise positioning of functional groups, potentially leading to improved binding affinity and selectivity for biological targets. nih.govnih.gov The defined exit vectors of substituents on the scaffold provide a level of structural pre-organization that is difficult to achieve with more conformationally labile structures. nih.gov

Historical Context and Evolution of Bicyclo[2.1.1]hexane Chemistry

The study of bicyclo[2.1.1]hexane derivatives dates back to the mid-20th century, with early work focusing on their synthesis and fundamental reactivity. acs.orgku.eduacs.orgacs.org Initial synthetic routes were often challenging, limiting the widespread exploration of these compounds. However, recent years have seen a resurgence of interest, spurred by the development of new synthetic methodologies. rsc.orgchemrxiv.org Modern techniques, such as photocatalytic cycloadditions and strain-release-driven transformations, have made a wider range of substituted bicyclo[2.1.1]hexanes more accessible. rsc.orgnih.gov These advancements have been crucial in enabling the systematic investigation of their properties and potential applications. One of the most common methods for constructing the bicyclo[2.1.1]hexane skeleton is through an intramolecular [2+2] cycloaddition of a 1,5-diene under light irradiation. researchgate.netresearchgate.netnih.gov

Significance in Modern Chemical Research

The renewed focus on bicyclo[2.1.1]hexane chemistry is largely due to its growing importance in drug discovery and the broader field of chemical biology.

The quest for novel drugs with improved properties has led medicinal chemists to explore beyond the confines of traditional, planar aromatic rings. Saturated, three-dimensional scaffolds like bicyclo[2.1.1]hexane offer a gateway to a new chemical space. rsc.orgchemrxiv.orgnih.govnih.gov By replacing flat aromatic rings with these rigid, non-planar structures, chemists can design molecules with enhanced three-dimensionality. enamine.net This can lead to compounds with improved physicochemical properties, such as increased solubility and metabolic stability, and potentially novel biological activities. nih.gov Bicyclo[2.1.1]hexanes are being investigated as bioisosteres—substitutes for other chemical groups—for ortho- and meta-substituted benzene (B151609) rings, offering a way to create patent-free analogues of existing drugs with potentially improved characteristics. researchgate.netnih.govchemistryviews.orgnih.gov

Role as a Conformationally Restricted Scaffold

A fundamental strategy in medicinal chemistry is the use of conformational rigidification to enhance the pharmacological properties of a drug candidate. nih.gov By reducing the flexibility of a molecule, chemists can pre-organize it into the specific conformation required for optimal interaction with its biological target, which can lead to improvements in binding affinity, selectivity, and metabolic stability. nih.gov The bicyclo[2.1.1]hexane scaffold is an exemplary conformationally restricted scaffold that serves this purpose effectively. rsc.org

The rigid nature of the BCH core locks the substituents into well-defined spatial arrangements, providing precise exit vectors that can mimic the geometry of other chemical groups. nih.govresearchgate.net This structural constraint is a key reason why disubstituted bicyclo[2.1.1]hexanes are being successfully employed as three-dimensional, non-planar bioisosteres for ortho- and meta-substituted benzene rings, as well as rigidified versions of the more flexible cyclopentane ring. chemrxiv.orgenamine.netnih.gov

Recent research has focused on synthesizing and evaluating various disubstituted BCH derivatives as direct replacements for aromatic rings in known bioactive compounds. rsc.orgrsc.org For instance, 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been proposed as mimics for ortho-substituted benzenes. rsc.orgbeilstein-journals.org The fixed distance and angle between the substituents on the BCH core can closely match those of the ortho-substituents on a phenyl ring. chemrxiv.org This mimicry allows for the preservation of biological activity while often improving key physicochemical properties.

The value of the BCH scaffold is further enhanced by the introduction of heteroatoms, such as in 2-oxabicyclo[2.1.1]hexanes, which can act as saturated bioisosteres for the ortho-substituted phenyl ring. rsc.orgnih.gov This modification can lead to dramatic improvements in properties like water solubility and metabolic stability compared to the original aromatic compound. rsc.orgnih.gov

Table 1: Comparison of Geometric Parameters

This table presents a comparison of the distance between exit vectors for different scaffolds, illustrating how bicyclo[2.1.1]hexane derivatives can mimic the geometry of ortho-substituted phenyl rings.

ScaffoldSubstituent PositionsDistance (r) between Exit Vectors (Å)Reference Compound(s)
ortho-Substituted Phenyl Ring1,2~3.1 ÅValsartan, Telmisartan
Bicyclo[2.1.1]hexane1,2~2.9 Å1,2-Disubstituted BCH derivatives
2-Oxabicyclo[2.1.1]hexane1,5~3.0 Å5b, 9b

Data sourced from crystallographic analysis reported in scientific literature. nih.gov

The development of synthetic routes to access diversely substituted bicyclo[2.1.1]hexanes, including this compound, is crucial for exploring their full potential. acs.orgnih.govorganic-chemistry.org Methods such as intramolecular [2+2] photocycloadditions and C-H functionalization have enabled the scalable synthesis of these valuable building blocks, enriching the toolbox for drug designers and medicinal chemists. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B3386204 Bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 71162-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-1-2-5(6)3-4/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDENVWNGCLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304764
Record name Bicyclo[2.1.1]hexane-5-carboxylic acid
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Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71162-15-7
Record name NSC167216
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.1.1]hexane-5-carboxylic acid
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Synthetic Methodologies and Strategies for Bicyclo 2.1.1 Hexane 5 Carboxylic Acid and Its Derivatives

Intramolecular Cycloaddition Approaches

Intramolecular strategies are foundational in constructing the bicyclo[2.1.1]hexane skeleton, involving the formation of the key bicyclic structure from a single, appropriately functionalized acyclic or monocyclic precursor.

One of the most prominent and effective strategies for synthesizing the bicyclo[2.1.1]hexane core is the intramolecular photochemical [2+2] cycloaddition of 1,5-dienes. rsc.orgchemrxiv.org This reaction proceeds via a "crossed" cycloaddition pathway, where bond formation occurs between the internal carbon of one double bond and the terminal carbon of the other. The reaction is typically initiated by direct UV irradiation or through triplet sensitization using a photocatalyst and visible light. chemistryviews.org This method provides a direct route to the bridged bicyclic system and is particularly useful for accessing 1,4- and 1,5-disubstituted derivatives. chemrxiv.orgchemistryviews.org The reaction tolerates a wide range of substituents, allowing for the synthesis of diverse BCH building blocks. chemistryviews.org

1,5-Diene PrecursorConditionsResulting Bicyclo[2.1.1]hexane DerivativeYield (%)
2,5-disubstituted hexa-1,5-diene (aryl-substituted)Ir(dFCF3ppy)2(dtbbpy)PF6, 414 nm LED, Acetone1,4-disubstituted bicyclo[2.1.1]hexaneup to 100%
2-(allyloxy)cyclohex-2-enoneVisible light photocatalysisBridge-substituted tricyclic ketoneNot specified
Various substituted 1,5-hexadienesVisible light photocatalysisPolysubstituted bicyclo[2.1.1]hexanesNot specified

This table presents illustrative data compiled from research findings. rsc.orgchemistryviews.org

Ring contraction methodologies provide an alternative pathway to the bicyclo[2.1.1]hexane system by starting with a larger, more accessible bicyclic framework, such as bicyclo[2.2.1]heptane, and excising a carbon atom to form the more constrained [2.1.1] skeleton.

The deamination of primary amines with nitrous acid, a reaction often associated with the Demjanov rearrangement, can induce ring contraction. doubtnut.com When applied to a bicyclo[2.2.1]heptane system, such as a 2-aminomethylbicyclo[2.2.1]heptane derivative, this reaction can yield the bicyclo[2.1.1]hexane framework. The process involves treating the amine with a source of nitrous acid (e.g., NaNO₂ and HCl) to form a transient diazonium ion. doubtnut.comdoubtnut.com This unstable intermediate undergoes rearrangement with the expulsion of nitrogen gas, leading to the contraction of the six-membered ring into a five-membered ring, thereby forming the target bicyclic system.

Acid-catalyzed pinacol-type rearrangements have been developed as a robust method for synthesizing substituted bicyclo[2.1.1]hexan-5-ones. researchgate.net This strategy begins with the Simmons-Smith cyclopropanation of an α-hydroxy silyl (B83357) enol ether, which is then followed by the acid-catalyzed rearrangement to form the bicyclic ketone. researchgate.net

A related and powerful two-step sequence involves an initial samarium(II) iodide-mediated transannular pinacol coupling of a cyclobutanedione derivative to form a vicinal diol with a bicyclo[2.1.1]hexane core. nih.govacs.org Subsequent treatment with an acid, such as p-toluenesulfonic acid, catalyzes a pinacol rearrangement. nih.gov In this step, protonation of a hydroxyl group and loss of water generates a carbocation, which triggers a 1,2-alkyl shift to furnish the stable 1-substituted bicyclo[2.1.1]hexan-2-one product. nih.govorganic-chemistry.orgmasterorganicchemistry.com This method is effective for introducing a variety of substituents at the 1-position. nih.gov

Starting MaterialIntermediate DiolRearrangement ConditionsProductYield (%) (over 2 steps)
Phenyl-substituted dione2-phenylbicyclo[2.1.1]hexane-1,2-diolp-TsOH·H₂O, CH₂Cl₂1-phenylbicyclo[2.1.1]hexan-2-one72%
4-Fluorophenyl-substituted dione2-(4-fluorophenyl)bicyclo[2.1.1]hexane-1,2-diolp-TsOH·H₂O, CH₂Cl₂1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-one70%
Thienyl-substituted dione2-(thiophen-2-yl)bicyclo[2.1.1]hexane-1,2-diolp-TsOH·H₂O, CH₂Cl₂1-(thiophen-2-yl)bicyclo[2.1.1]hexan-2-one61%
Cyclopropyl-substituted dione2-cyclopropylbicyclo[2.1.1]hexane-1,2-diolp-TsOH·H₂O, CH₂Cl₂1-cyclopropylbicyclo[2.1.1]hexan-2-one65%

This table summarizes data from a sequential SmI₂-mediated pinacol coupling and acid-catalyzed pinacol rearrangement. nih.govnih.gov

Ring Contraction Strategies

Strain-Release Driven Intermolecular Cycloadditions of Bicyclo[1.1.0]butanes (BCBs)

Harnessing the immense ring strain of bicyclo[1.1.0]butanes (BCBs) provides a powerful thermodynamic driving force for constructing more complex molecular architectures. nih.govnsf.gov These strategies involve the cleavage of the highly strained central C-C bond of the BCB and subsequent reaction with an intermolecular partner.

The intermolecular [2π + 2σ] cycloaddition between a BCB and an alkene is a highly effective method for accessing polysubstituted bicyclo[2.1.1]hexanes. nih.govresearchgate.net This transformation is typically initiated by energy transfer from a photocatalyst, which activates the BCB and promotes the cleavage of the central sigma (σ) bond. shef.ac.ukacs.orgnih.gov The resulting diradical intermediate is then trapped by an alkene (the 2π component) to forge the bicyclo[2.1.1]hexane product. nih.gov Various photocatalytic systems, including those based on titanium-salen complexes under violet light or acridinium organophotocatalysts, have been successfully employed. researchgate.netdiva-portal.orgcitedrive.com This approach allows for the efficient synthesis of a diverse range of BCHs with substitution patterns that can be difficult to access through other methods. acs.org

Bicyclo[1.1.0]butane (BCB)AlkeneConditionsProductYield (%)
BCB-ketoneStyreneAcridinium photocatalyst, Gd(OTf)₃, 456 nm2-Aryl-5-acyl-bicyclo[2.1.1]hexane67% (on 1 mmol scale)
BCB-ester1,1-DiphenylethyleneThioxanthone sensitizer, 365 nm2,2-Diphenyl-5-carboethoxy-bicyclo[2.1.1]hexane95%
BCB-ketoneN-VinylcarbazoleTi-Salen catalyst, 390 nm2-(9H-carbazol-9-yl)-5-acyl-bicyclo[2.1.1]hexane92%
BCB-amideAzadienesCu(I) catalystSubstituted 2-amino-bicyclo[2.1.1]hexaneup to 94%

This table presents a selection of data from various strain-release cycloaddition methodologies. nih.govresearchgate.netacs.orgnih.gov

[2π + 2σ] Cycloaddition with Dienes

The [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with dienes represents a significant strategy for the synthesis of the bicyclo[2.1.1]hexane core. This method serves as a valuable alternative to the more traditional intramolecular [2+2] cycloaddition of 1,5-dienes. rsc.orgnih.gov Various catalytic systems have been developed to facilitate this transformation, enabling the construction of bicyclo[2.1.1]hexane scaffolds with diverse functionalities.

One notable advancement is the use of titanium catalysis in the intermolecular radical-relay [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes and 1,3-dienes. researchgate.netdntb.gov.ua This method provides access to bicyclo[2.1.1]hexane (BCH) scaffolds that contain aryl vinyl groups, demonstrating excellent regio- and trans-selectivity and a broad tolerance for various functional groups. researchgate.netdntb.gov.ua Another approach involves a hexafluoroisopropanol (HFIP)-promoted formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones, showcasing the utility of polar, non-coordinating solvents in promoting these cycloadditions. researchgate.net

Furthermore, the [2π + 2σ] cycloaddition of BCBs with alkenes has been explored, although historically, only a few intermolecular examples were known. nih.gov Early instances required thermal conditions to generate bicyclo[2.1.1]hexanes from mixtures with dienes like butadiene. nih.gov More recent strategies have focused on activating the BCB through energy transfer, which allows for intermolecular cycloadditions under milder conditions and provides access to a wider range of bicyclo[2.1.1]hexanes with novel substitution patterns. nih.gov Lewis acid catalysis has also been employed, for instance, with BF₃·Et₂O promoting the formal [2π + 2σ] cycloaddition of BCBs with benzofuran-derived oxadienes to yield spiro-bicyclo[2.1.1]hexanes. rsc.org

Catalyst-Controlled Divergent Synthesis (e.g., Cu(I)/Au(I) Catalysis)

Catalyst-controlled divergent synthesis has emerged as a powerful strategy for selectively generating different structural scaffolds from the same starting materials. A prime example is the chemodivergent reaction of bicyclo[1.1.0]butane (BCB) amides with azadienes, which can be steered to produce either bicyclo[2.1.1]hexanes or cyclobutenes by selecting the appropriate catalyst. nih.govacs.orgsemanticscholar.orgresearchgate.net

Specifically, the use of a Copper(I) catalyst promotes a highly efficient formal cycloaddition pathway, leading to the formation of polyfunctionalized bicyclo[2.1.1]hexanes. nih.govacs.orgresearchgate.net In contrast, a Gold(I) catalyst uniquely facilitates an addition-elimination pathway, resulting in the selective formation of cyclobutenes. nih.govacs.orgresearchgate.net This catalytic system demonstrates excellent chemoselectivity, high efficiency, and a broad substrate scope. nih.govacs.orgsemanticscholar.orgresearchgate.net The practicality of this method is underscored by its scalability, with reactions being successfully performed on a 2.0 mmol scale to yield gram quantities of the desired bicyclo[2.1.1]hexane product. nih.govresearchgate.net

Density Functional Theory (DFT) calculations have provided insight into the mechanism behind this divergent reactivity. acs.orgsemanticscholar.orgresearchgate.net Cu(I) is proposed to favor a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization step required to form the bicyclo[2.1.1]hexane skeleton. acs.orgsemanticscholar.orgresearchgate.net On the other hand, Au(I) stabilizes key intermediates through a four-coordinate geometry, which enables an intramolecular proton transfer and reverses the inherent chemoselectivity of the reaction. acs.orgsemanticscholar.orgresearchgate.net This highlights the unique ability of Au(I) to control reaction pathways and expand chemical diversity. acs.orgsemanticscholar.orgresearchgate.net

Table 1: Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes
Catalyst SystemReaction TypeStarting MaterialsProduct Type
Cu(I)Formal CycloadditionBicyclo[1.1.0]butane amides, AzadienesPolyfunctionalized bicyclo[2.1.1]hexanes
Au(I)Addition-EliminationBicyclo[1.1.0]butane amides, AzadienesCyclobutenes

Annulation Reactions with Ynamides

Annulation reactions involving ynamides have proven to be a facile and efficient method for constructing functionalized bicyclo[2.1.1]hexane systems. Specifically, the Scandium(III) triflate (Sc(OTf)₃)-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with ynamides provides a direct, one-step synthesis of 2-amino-bicyclo[2.1.1]hexenes under mild conditions. rsc.orgresearchgate.netnih.gov This reaction is significant as it utilizes the carbon-carbon triple bond of ynamides as a coupling partner with BCBs for the first time, yielding products with a valuable amino group and a strained alkene moiety that can be further functionalized. rsc.orgnih.gov

The reaction demonstrates a broad scope, tolerating various electronically dissimilar ynamides and differently substituted keto-BCBs. rsc.org The proposed mechanism involves the Lewis acid-catalyzed activation of the BCB, followed by nucleophilic addition of the ynamide. rsc.orgnih.gov This addition is facilitated by the nitrogen lone pair of the ynamide to the unsubstituted side of the BCB, generating an intermediate containing an enolate and a keteniminium species. rsc.orgnih.gov Subsequent intramolecular annulation of the enolate onto the keteniminium ion affords the final 2-amino-bicyclo[2.1.1]hexene product. rsc.orgnih.govnih.gov This methodology is scalable and provides a straightforward route to multisubstituted 2-amino-bicyclohexenes, which are considered valuable bioisosteres of anilines. rsc.orgnih.gov

Table 2: Sc(OTf)₃-Catalyzed (3+2) Annulation of BCBs with Ynamides
CatalystReaction TypeStarting MaterialsProduct TypeKey Features
Sc(OTf)₃(3+2) AnnulationBicyclo[1.1.0]butanes (BCBs), Ynamides2-Amino-bicyclo[2.1.1]hexenesMild conditions, one-step synthesis, broad scope, scalable

Lewis Acid-Catalyzed Approaches (e.g., Ketenes, Aldehydes, Indoles)

Lewis acid catalysis provides a powerful and versatile platform for the synthesis of bicyclo[2.1.1]hexane derivatives through formal cycloaddition reactions with bicyclo[1.1.0]butanes (BCBs). These methods offer mild, scalable, and often transition-metal-free routes to highly substituted bicyclo[2.1.1]hexane systems.

A notable application is the Lewis acid-catalyzed (3+2)-cycloaddition of BCB ketones with disubstituted ketenes . nih.gov This approach, often utilizing catalysts like TMSOTf, efficiently constructs highly substituted bicyclo[2.1.1]hexan-2-ones, which are valuable as bioisosteres for ortho- and meta-substituted benzenes. nih.govthieme-connect.com The reaction exhibits high functional group tolerance and its synthetic utility has been demonstrated through various post-functionalizations of the ketone moiety. nih.govthieme-connect.com

Similarly, aldehydes have been successfully employed as coupling partners in the formal [2π + 2σ] cycloaddition with BCBs under Lewis acid catalysis. rsc.org This strategy provides expedient access to polysubstituted 2-oxabicyclo[2.1.1]hexanes.

The dearomative [2π + 2σ] cycloaddition of indoles with BCBs represents another significant advancement in Lewis acid-catalyzed approaches. rsc.org This reaction allows for the synthesis of indoline-fused bicyclo[2.1.1]hexane scaffolds, which are of interest in medicinal chemistry. Silver catalysis has also been shown to be effective for this dearomative cycloaddition, operating under mild conditions with a wide range of functional groups tolerated. researchgate.net

These Lewis acid-catalyzed cycloadditions typically proceed in a stepwise manner, initiated by the activation of the BCB by the Lewis acid, followed by nucleophilic attack from the coupling partner (ketene, aldehyde, indole, etc.). This leads to a ring-opened intermediate which then undergoes an intramolecular cyclization to furnish the bicyclo[2.1.1]hexane framework. rsc.org

Table 3: Lewis Acid-Catalyzed Synthesis of Bicyclo[2.1.1]hexane Derivatives
Coupling PartnerReaction TypeCatalyst ExampleProduct Type
Ketenes(3+2) CycloadditionTMSOTfBicyclo[2.1.1]hexan-2-ones
AldehydesFormal [2π + 2σ] Cycloaddition-2-Oxabicyclo[2.1.1]hexanes
IndolesDearomative [2π + 2σ] Cycloaddition-Indoline-fused bicyclo[2.1.1]hexanes

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, including the strained bicyclo[2.1.1]hexane scaffold. This approach avoids the need for pre-functionalized substrates and allows for the direct installation of various functional groups onto the bicyclic core.

Pd-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation is a key strategy for introducing aryl groups onto the bicyclo[2.1.1]hexane framework. These reactions often employ a directing group to control regioselectivity, ensuring that the functionalization occurs at a specific C-H bond.

A prominent example involves the use of the 8-aminoisoquinoline (B1282671) (AQ) directing group. nih.gov A bicyclo[2.1.1]hexane carboxylic acid can be converted into an amide with 8-aminoisoquinoline. This amide then directs a palladium catalyst to a specific γ-C-H bond, facilitating its arylation with good control of diastereoselectivity. nih.gov The selectivity for the γ-position is attributed to the formation of a stable palladacycle intermediate where the palladium center is positioned in close proximity to the target C-H bond. nih.gov The general mechanism for such transformations can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.

Table 4: Pd-Catalyzed C-H Arylation of Bicyclo[2.1.1]hexane
Catalyst SystemDirecting GroupReaction TypeProduct
Palladium8-aminoisoquinoline (AQ)Directed C-H Arylationγ-Aryl-substituted bicyclo[2.1.1]hexanes

C-H Carboxylation

Direct C-H carboxylation offers a route to introduce a carboxylic acid or related functional group onto the bicyclo[2.1.1]hexane skeleton. One reported method utilizes a photolytic approach. nih.gov

In this strategy, a bicyclo[2.1.1]hexane ester is irradiated with UVB light (350 nm) in the presence of oxalyl chloride. nih.gov This process leads to the formation of an acid chloride with complete stereocontrol at the newly formed C-C bond. nih.gov The reaction is believed to proceed via a radical mechanism. Irradiation of oxalyl chloride generates a chlorine radical, which then abstracts a hydrogen atom from the bicyclo[2.1.1]hexane core. nih.gov The selectivity of this hydrogen abstraction is rationalized by the relative strengths of the C-H bonds; the chlorine radical preferentially reacts with the weakest C-H bond available. nih.gov The resulting bicyclo[2.1.1]hexyl radical can then react to form the acid chloride. This acid chloride intermediate can be subsequently trapped with various nucleophiles, such as alcohols or amines, to generate a range of carboxylic acid derivatives. nih.gov

Other Cyclization and Rearrangement Pathways

Beyond the more common cycloaddition reactions, other innovative pathways, including radical-mediated cyclizations and intramolecular substitutions, have been developed to access the bicyclo[2.1.1]hexane core.

A powerful two-step sequence has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are versatile precursors for various derivatives. acs.orgnih.gov This method utilizes a samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling reaction of cyclobutanedione derivatives, followed by an acid-catalyzed pinacol rearrangement. acs.org

The process begins with the treatment of a 1,3-cyclobutanedione substrate with SmI₂. This single-electron transfer reagent initiates a reductive coupling of the two ketone moieties, proceeding through a ketyl radical intermediate to form a bicyclo[2.1.1]hexane-1,2-diol. acs.org This vicinal diol is then subjected to an acid-catalyzed pinacol rearrangement. For instance, using p-toluenesulfonic acid (p-TsOH), the diol rearranges to afford the corresponding 1-substituted bicyclo[2.1.1]hexan-2-one. nih.gov This strategy has been successfully applied to a diverse range of substrates, starting from commercially available 3-oxocyclobutane-1-carboxylic acid. nih.gov

The scope of this reaction is broad, accommodating various substituents at what will become the C1-position of the bicyclic ketone.

Table 1: Scope of SmI₂-Mediated Pinacol Coupling/Rearrangement for the Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones

Entry R Group in Dione Precursor Product Yield (over 2 steps)
1 Phenyl 72%
2 4-Fluorophenyl 75%
3 4-Chlorophenyl 71%
4 4-Bromophenyl 68%
5 2-Naphthyl 70%
6 Cyclohexyl 63%
7 n-Butyl 55%

Data sourced from studies on the sequential pinacol coupling and rearrangement reactions. nih.gov

Intramolecular nucleophilic substitution serves as a key bond-forming strategy in the synthesis of the bicyclo[2.1.1]hexane skeleton, particularly within tandem reaction sequences. One such approach involves the reaction of bicyclobutanes (BCBs) with enolate precursors to generate 2-oxo-bicyclo[2.1.1]hexanes. researchgate.net

The proposed mechanism for this transformation begins with the nucleophilic addition of an enolate to the central, highly strained C-C bond of a bicyclobutane. This initial step forms a cyclobutyl enolate intermediate. Subsequently, this intermediate undergoes a rapid intramolecular acyl substitution, where the newly formed enolate attacks an ester or other suitable carbonyl group appended to the original enolate precursor. This ring-closing step forms the second ring of the bicyclic system and expels a leaving group, yielding the functionalized 2-oxo-bicyclo[2.1.1]hexane scaffold. researchgate.net This tandem enolate addition/intramolecular cyclization provides an efficient route to these valuable building blocks from readily available starting materials. researchgate.net

Stereoselective Synthesis and Control of Diastereomeric Ratios

The inherent three-dimensionality and potential for chirality in substituted bicyclo[2.1.1]hexanes necessitate the development of stereoselective synthetic methods. Control over both absolute configuration (enantioselectivity) and relative stereochemistry (diastereoselectivity) is crucial for their application, particularly in medicinal chemistry.

Enantioselective synthesis has been achieved through asymmetric catalysis. A notable example is the first enantioselective catalytic strategy for producing enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes via a Lewis acid-catalyzed intramolecular [2+2] photocycloaddition. chemrxiv.orgresearchgate.net In this method, a chiral rhodium-based Lewis acid catalyst coordinates to an α,β-unsaturated acyl pyrazole substrate, directing the stereochemical outcome of the photocycloaddition to yield products with high enantiomeric ratios (up to 98:2 er). chemrxiv.org Similarly, chiral copper complexes bearing 8-quinolinyl-oxazoline ligands have been employed in the [2π+2σ] cycloaddition of bicyclobutanes with imines to afford chiral 2-aza-bicyclo[2.1.1]hexanes with high enantioselectivity. thieme-connect.dethieme-connect.com

Diastereoselectivity is often controlled by the inherent steric biases of the bicyclic framework or by the choice of reagents. For instance, subsequent transformations of a chiral bicyclic ketone can proceed with high diastereoselectivity. The reduction of a 1-substituted bicyclo[2.1.1]hexan-2-one using sodium borohydride (B1222165) (NaBH₄) followed by acetylation has been shown to generate the corresponding 1,2-disubstituted product with excellent diastereoselectivity. nih.gov In other cases, catalyst control can dictate the formation of specific diastereomers. For example, treatment of a bicyclo[2.1.1]hexane ester with lithium aluminum hydride has been reported to produce the corresponding bicyclo[2.1.1]hexan-1-ylmethanol with a diastereomeric ratio greater than 20:1. nih.gov

Table 2: Examples of Stereoselective Syntheses of Bicyclo[2.1.1]hexane Derivatives

Reaction Type Catalyst/Reagent Stereochemical Control Achieved Selectivity
Intramolecular [2+2] Photocycloaddition Chiral Rhodium Lewis Acid Enantioselective Up to 98:2 er
[2π+2σ] Cycloaddition Cu(OTf)₂ / Chiral Oxazoline Ligand Enantioselective Up to 92% ee (after recrystallization)
Ketone Reduction Lithium Aluminum Hydride Diastereoselective >20:1 dr

Data compiled from various studies on asymmetric catalysis and diastereoselective transformations. chemrxiv.orgthieme-connect.denih.gov

Chemical Reactivity and Derivatization of Bicyclo 2.1.1 Hexane 5 Carboxylic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of bicyclo[2.1.1]hexane-5-carboxylic acid is a versatile handle for a variety of standard organic transformations. These reactions enable the introduction of different functional groups, providing access to esters, alcohols, amides, and amines, which are crucial for building more complex molecules. rsc.orgnih.gov

Esterification of this compound can be achieved under standard conditions. For instance, the formation of methyl esters has been reported. echemi.com More complex esters can also be synthesized, which can be useful for creating diverse molecular structures. nih.govnih.gov One specific example involves the conversion of a related bicyclo[2.1.1]hexane derivative to its corresponding ester via alcoholysis, demonstrating the utility of this transformation. nih.gov

Table 1: Examples of Esterification Reactions
Starting MaterialReagents and ConditionsProductYieldReference
Bicyclo[2.1.1]hexan-1-yl(phenyl)methanoneMethanol, Potassium CarbonateBicyclo[2.1.1]hexane ester79% nih.gov
3-Oxocyclopentane-1-carboxylic acid derivativeEsterificationEster product 27Not specified nih.gov

The carboxylic acid can be reduced to the corresponding primary alcohol, bicyclo[2.1.1]hexan-5-ylmethanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride. nih.gov The resulting alcohol provides a different point for further functionalization. For example, a related bicyclic ketone was reduced to the corresponding alcohol with high diastereoselectivity. nih.gov Another study demonstrated the reduction of various phenylacetaldehydes to their corresponding alcohols using sodium borohydride (B1222165). chemrxiv.org

Table 2: Examples of Reduction Reactions
Starting MaterialReagents and ConditionsProductYieldReference
Bicyclo[2.1.1]hexan-1-yl(phenyl)methanoneLithium aluminum hydride (LiAlH4)Bicyclo[2.1.1]hexan-1-ylmethanolNot specified (>20:1 dr) nih.gov
PhenylacetaldehydesSodium borohydride (NaBH4), MethanolCorresponding alcoholsNot specified chemrxiv.org

Amide coupling is a fundamental transformation for incorporating the bicyclo[2.1.1]hexane scaffold into peptide-like structures or other complex molecules. nih.govbath.ac.uk Standard peptide coupling reagents can be employed to react the carboxylic acid with various amines. nih.govnih.gov This method has been used to synthesize analogs of bioactive compounds, such as lomitapide (B243) and conivaptan (B1669423), by coupling the corresponding bicyclo[2.1.1]hexane carboxylic acid with an appropriate amine. nih.govnih.gov

Table 3: Examples of Amide Bond Formation
Starting Material (Acid)Amine ComponentProductYieldReference
Bicyclo[2.1.1]hexan-1-yl(phenyl)methanoneGlycine methyl esterBicyclo[2.1.1]hexane-1-carboxamide derivative 9Not specified nih.gov
Bicyclo[2.1.1]hexan-1-yl(phenyl)methanoneBenzylamineBicyclo[2.1.1]hexane-1-carboxamide derivative 10Not specified nih.gov
Carboxylic acid 1bpara-substituted anilineSaturated analog of conivaptan (26)Not specified nih.gov
Carboxylic acid 19bN-substituted 4-aminopiperidineSaturated analog of lomitapide (35)Not specified nih.gov

Decarboxylative cross-coupling reactions provide a powerful method to form carbon-carbon or carbon-heteroatom bonds directly from the carboxylic acid. This is often achieved by converting the carboxylic acid into a redox-active ester, which can then participate in photoredox or transition-metal-catalyzed couplings. nih.govnih.gov This strategy allows for the introduction of aryl groups onto the bicyclic core at the position of the former carboxyl group, offering a route to diastereomers that may be inaccessible through other methods. nih.govresearchgate.net

Table 4: Example of Decarboxylative Coupling
Starting MaterialReaction TypeProductDiastereomeric RatioReference
Redox active ester 44dDecarboxylative cross-couplingProduct 45Single observable diastereomer nih.gov

The Curtius rearrangement offers a stereospecific route to convert the carboxylic acid into a primary amine with one less carbon atom. choudharylab.com The process involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges upon heating or photolysis to an isocyanate, followed by hydrolysis or reaction with a nucleophile to yield the amine or a carbamate (B1207046) derivative. choudharylab.comnuph.edu.ua This method has been effectively used to synthesize 5-amino-2-azabicyclo[2.1.1]hexanes from their corresponding carboxylic acids and to prepare saturated analogs of fungicides like boscalid (B143098). nih.govchoudharylab.com

Table 5: Examples of Curtius Rearrangement
Starting MaterialKey TransformationProductYieldReference
N-BOC-5-syn- and 5-anti-carboxy-2-azabicyclo[2.1.1]hexanesCurtius rearrangement5-syn- and 5-anti-amines (as carbamates)Not specified choudharylab.com
Carboxylic acid 28Curtius rearrangementOrthogonally protected diamine 3062% nuph.edu.ua
Carboxylic acid 5bCurtius reaction followed by acylationSaturated analog of boscalid (28)Not specified nih.gov

Introduction of Diverse Substituents on the Bicyclo[2.1.1]hexane Core

Beyond modifying the carboxylic acid, the bicyclo[2.1.1]hexane skeleton itself can be functionalized. Late-stage functionalization (LSF) via C-H activation is a particularly powerful strategy. rsc.orgchemrxiv.org Directed C-H functionalization, using directing groups such as 8-aminoisoquinoline (B1282671) (AQ), allows for the selective introduction of aryl groups at specific positions on the bicyclic core. nih.gov Other methods include nitration and Suzuki cross-couplings on aromatic rings already attached to the scaffold. rsc.orgchemrxiv.org These approaches significantly broaden the chemical space accessible from simple bicyclo[2.1.1]hexane precursors. chemrxiv.org

Table 6: Examples of Bicyclo[2.1.1]hexane Core Functionalization
Starting MaterialReagents and ConditionsTransformationProductReference
AQ-amide 38Pd(OAc)2, Aryl iodide, Ag2CO3Directed γ-C–H arylationAryl bicyclo[2.1.1]hexane 39 nih.gov
Derivative 8 (R=H)H2SO4, HNO3, Ac2O, AcOH, 0 °CNitration of phenyl ringortho-substituted moiety 12a rsc.orgchemrxiv.org
Derivative 8a (R=Br)4-NO2-Ph-B(OH)2, Pd(PPh3)4, Cs2CO3Suzuki cross-couplingProduct 13 rsc.orgchemrxiv.org

Nucleophilic Additions (e.g., Grignard Reagents, Cyanide)

While the carboxylic acid at the 5-position is itself a functional group, its conversion to a ketone provides a key entry point for nucleophilic additions to the bicyclo[2.1.1]hexane core. The carbonyl group in bicyclo[2.1.1]hexan-5-one derivatives is susceptible to attack by various nucleophiles. Research has shown that nucleophiles such as organometallics and cyanide can effectively react with the ketone, leading to the formation of tertiary alcohols or cyanohydrins, respectively. rsc.org

The addition of a Grignard reagent, such as methylmagnesium bromide (MeMgBr), to a bicyclo[2.1.1]hexane ketone proceeds to form the corresponding tertiary alcohol. rsc.org Similarly, the reaction with trimethylsilyl (B98337) cyanide (TMSCN), followed by the cleavage of the silyl (B83357) group, yields the cyanohydrin derivative. rsc.orgchemrxiv.org These transformations introduce new functional groups and stereocenters onto the rigid bicyclic framework.

A notable characteristic of these reactions is their facial selectivity. Nucleophilic attack on the ketone generally occurs from the convex face of the bicyclo[2.1.1]hexane system, a common trait for such strained bridged rings. nih.gov This selectivity is driven by steric hindrance, where the concave face is shielded by the rest of the bicyclic structure.

Below is a table summarizing key nucleophilic addition reactions on a bicyclo[2.1.1]hexane ketone derivative.

Starting MaterialReagent(s)ProductReference
1-phenylbicyclo[2.1.1]hexan-2-one1. MeMgBr, THF2. H₂O2-methyl-1-phenylbicyclo[2.1.1]hexan-2-ol rsc.orgchemrxiv.org
1-phenylbicyclo[2.1.1]hexan-2-one1. TMSCN, ZnI₂, CH₂Cl₂2. HCl (2 M)2-hydroxy-1-phenylbicyclo[2.1.1]hexane-2-carbonitrile rsc.orgchemrxiv.org

Electrophilic Substitution and Functionalization

Direct electrophilic substitution, in the classical sense seen with aromatic compounds, is not a typical reaction pathway for the saturated hydrocarbon skeleton of bicyclo[2.1.1]hexane. However, modern synthetic methods have enabled the functionalization of this scaffold through directed C–H activation, which can be considered a form of electrophilic functionalization. nih.gov

One of the most effective strategies involves the use of a directing group to guide a metal catalyst to a specific C–H bond. nih.gov For instance, the 8-aminoisoquinoline (AQ) group can be attached as an amide to the bicyclo[2.1.1]hexane core. nih.gov In the presence of a palladium catalyst, this directing group positions the metal complex in proximity to the γ-C–H bond on the bridging methylene (B1212753) group. nih.gov This allows for a selective C–H activation and subsequent arylation with an aryl iodide coupling partner. nih.gov The reaction proceeds with high diastereoselectivity, demonstrating excellent control over the introduction of new substituents onto the rigid core. nih.gov This γ-selectivity is notable because the alternative β-site is a tertiary C–H bond that is orthogonal to the amide, rendering it inaccessible for this type of reaction. nih.gov

This palladium-catalyzed C–H functionalization has been shown to be tolerant of both electron-rich and electron-poor aryl iodides, providing a reliable method for synthesizing diversely substituted bicyclo[2.1.1]hexanes. nih.gov

Cross-Coupling Reactions for Aryl and Heteroaryl Incorporation

Cross-coupling reactions are a powerful tool for forging carbon-carbon bonds, and they have been successfully applied to the bicyclo[2.1.1]hexane system to introduce aryl and heteroaryl moieties. These reactions typically involve converting a functional group on the bicyclic core into a reactive species that can participate in a catalytic cycle with an aryl or heteroaryl coupling partner.

A robust method involves the synthesis of borylated bicyclo[2.1.1]hexanes, which serve as versatile intermediates. nih.gov These borylated compounds can be converted into an alkyl zinc species in situ by treatment with t-BuLi and Zn(OAc)₂. nih.gov This organozinc intermediate then undergoes a cross-coupling reaction with various aryl and heteroaryl bromides. nih.gov This methodology demonstrates high diastereoselectivity and accommodates a wide range of coupling partners, including functionalized aryl bromides and heterocyclic bromides (e.g., derivatives of pyridine (B92270) and furan), as well as alkenyl bromides. nih.gov

In addition to using pre-functionalized borylated derivatives, direct C–H activation followed by cross-coupling, as described in the previous section, also represents a key strategy for aryl incorporation. nih.gov Furthermore, derivatives of bicyclo[2.1.1]hexane containing appropriate functional handles, such as halides or enol phosphates, can be prepared to readily engage in standard cross-coupling chemistries like Suzuki and Buchwald-Hartwig reactions. nih.govrsc.org

The table below showcases examples of aryl and heteroaryl groups incorporated into the bicyclo[2.1.1]hexane scaffold via cross-coupling.

Bicyclo[2.1.1]hexane PrecursorCoupling PartnerCatalyst/ConditionsProductReference
5-Boryl-bicyclo[2.1.1]hexane derivative4-Bromotoluenet-BuLi, Zn(OAc)₂, Pd catalyst5-(p-tolyl)bicyclo[2.1.1]hexane derivative nih.gov
5-Boryl-bicyclo[2.1.1]hexane derivative2-Bromopyridinet-BuLi, Zn(OAc)₂, Pd catalyst5-(pyridin-2-yl)bicyclo[2.1.1]hexane derivative nih.gov
5-Boryl-bicyclo[2.1.1]hexane derivative3-Bromofurant-BuLi, Zn(OAc)₂, Pd catalyst5-(furan-3-yl)bicyclo[2.1.1]hexane derivative nih.gov
Amide-derivatized bicyclo[2.1.1]hexane4-IodoanisolePd(OAc)₂, Ag₂CO₃γ-(4-methoxyphenyl)bicyclo[2.1.1]hexane derivative nih.gov

Ring Expansion and Rearrangement Reactions of Bicyclo[2.1.1]hexanes

The strained ring system of bicyclo[2.1.1]hexane derivatives can be manipulated to undergo ring expansion reactions, providing access to larger, bridged heterocyclic systems. These transformations often proceed with high regioselectivity, leveraging the unique structural constraints of the bicyclic ketone precursor.

Two prominent examples of such ring expansions are the Baeyer-Villiger rearrangement and the Schmidt reaction, both performed on a bicyclo[2.1.1]hexane ketone. rsc.orgchemrxiv.org

Baeyer-Villiger Rearrangement: Treatment of a bicyclo[2.1.1]hexane ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group. rsc.org This reaction effectively forms a ring-expanded lactone (a cyclic ester). The reaction is highly regioselective, with the oxygen inserting between the carbonyl carbon and the more substituted bridgehead carbon. rsc.orgchemrxiv.org

Schmidt Reaction: The Schmidt reaction provides a pathway to a lactam (a cyclic amide). When the bicyclo[2.1.1]hexane ketone is treated with benzyl (B1604629) azide (Bn-N₃) under acidic conditions (using a Lewis acid like TiCl₄), a nitrogen atom is inserted into the ring. chemrxiv.org This transformation yields the corresponding bicyclo[3.1.1]heptane lactam. Similar to the Baeyer-Villiger reaction, this process is regioselective. rsc.orgchemrxiv.org

These ring-expansion reactions are significant as they convert the carbocyclic bicyclo[2.1.1]hexane skeleton into larger, bridged heterocyclic systems, further diversifying the available chemical space for this class of compounds.

Reaction NameStarting MaterialReagent(s)Product TypeReference
Baeyer-Villiger Rearrangement1-phenylbicyclo[2.1.1]hexan-2-onemCPBA, CH₂Cl₂Bridged Lactone rsc.orgchemrxiv.org
Schmidt Reaction1-phenylbicyclo[2.1.1]hexan-2-oneBn-N₃, TiCl₄, CH₂Cl₂Bridged Lactam rsc.orgchemrxiv.org

Theoretical and Computational Studies on Bicyclo 2.1.1 Hexane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of bicyclo[2.1.1]hexane systems at the atomic level. These methods elucidate the electronic structure, geometry, and energetic properties that govern the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Strain Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to quantify the inherent strain within its structure.

The bicyclo[2.1.1]hexane core is characterized by significant ring strain due to the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbon atoms. This angular distortion, a consequence of its bridged structure, is a primary focus of DFT analysis. Computational studies have estimated the strain energy of the bicyclo[2.1.1]hexane core to be approximately 38.0 kcal/mol. swarthmore.edu This high degree of strain is a critical factor that influences the molecule's reactivity.

DFT calculations, such as those at the B3LYP/6-31G* level, are employed to optimize the geometry of bicyclo[2.1.1]hexane derivatives and locate transition states for reactions. These calculations provide key geometric parameters that define the strained framework.

Table 1: Computed Geometric Parameters of the Bicyclo[2.1.1]hexane Scaffold

Parameter Description Typical Value
Bridgehead Angle The C-C-C angle at the bridgehead carbon. ≈ 85°
Strain Energy The excess energy due to bond angle distortion. ~38.0 kcal/mol swarthmore.edu

Analysis of Electronic Structure and Reactivity

The unique, rigid framework of the bicyclo[2.1.1]hexane system profoundly influences its electronic structure and, consequently, its chemical reactivity. DFT and other quantum chemical methods are used to analyze the distribution of electrons and predict how the molecule will interact with other chemical species.

Studies on substituted bicyclo[2.1.1]hexan-2-one systems have shown that remote electronic effects from substituents can significantly influence the π-face selectivity during nucleophilic additions. Computational models have been employed to understand these long-range effects, which can be transmitted through the rigid carbon skeleton.

Furthermore, investigations into related systems, such as 2-methylenebicyclo[2.1.1]hexane, have utilized ab initio molecular electrostatic potential (MESP) maps and bond density calculations to probe the interplay of electrostatic and orbital effects on π-face selectivity during electrophilic additions. researchgate.net These studies reveal that reactivity is governed by a delicate balance of through-space, through-bond, and electrostatic interactions. researchgate.net DFT calculations have also been instrumental in providing mechanistic rationale for catalyst-controlled reactions involving bicyclo[1.1.0]butanes to form bicyclo[2.1.1]hexanes, highlighting how catalyst choice can alter electronic transition states and reaction pathways. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds. DFT calculations can accurately predict the chemical shifts and coupling constants that characterize an NMR spectrum. nih.govfaccts.de For bicyclo[2.1.1]hexane derivatives, computational methods can elucidate the complex splitting patterns observed in ¹H NMR spectra, which arise from long-range coupling through the rigid bicyclic framework.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. researchgate.net This technique is particularly useful for studying the behavior of molecules in solution and their interactions with biological targets. acs.org

Conformational Flexibility in Solution

A defining feature of the bicyclo[2.1.1]hexane scaffold is its conformational rigidity. Unlike flexible ring systems like cyclopentane (B165970), the bridged structure of bicyclo[2.1.1]hexane locks it into a well-defined shape. nih.gov MD simulations can be used to explore the limited conformational space available to bicyclo[2.1.1]hexane derivatives in different solvent environments. These simulations confirm that the core structure remains largely rigid, with flexibility limited to the rotation of substituents. This conformational constraint is a key reason for its use as a bioisostere, as it reduces the entropic penalty upon binding to a biological target. nih.gov

Interaction Dynamics with Molecular Targets

In medicinal chemistry, bicyclo[2.1.1]hexane derivatives are increasingly used as bioisosteres for aromatic rings, such as ortho-substituted benzene (B151609) rings. chemrxiv.orgenamine.net Their rigid, three-dimensional structure allows for the precise spatial positioning of functional groups to interact with protein binding pockets. chemrxiv.org

MD simulations are a crucial tool for studying the dynamic interactions between a ligand, such as a bicyclo[2.1.1]hexane-containing drug candidate, and its protein target. researchgate.netwindows.net These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. nih.gov By observing the binding process and the stability of the complex over time, researchers can understand how the rigid scaffold contributes to binding affinity and selectivity. nih.gov This information is vital for the rational design and optimization of new therapeutic agents. chemrxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods have become indispensable in understanding the structure-activity relationships (SAR) of bicyclo[2.1.1]hexane systems, particularly in the context of their role as bioisosteres for substituted phenyl rings. These studies provide valuable insights into how the three-dimensional structure and electronic properties of these scaffolds influence their biological activity, guiding the design of novel therapeutic agents with improved properties.

A primary focus of computational SAR studies has been the validation of bicyclo[2.1.1]hexane derivatives as mimics of ortho- and meta-substituted benzenes. chemrxiv.orgenamine.net Density Functional Theory (DFT) calculations are frequently employed to compare the geometric and conformational parameters of bicyclo[2.1.1]hexane-containing molecules with their corresponding aromatic counterparts. These analyses reveal a close structural mimicry, which is a key factor in their ability to retain or even enhance biological activity. chemrxiv.org

Geometric and Physicochemical Property Comparisons

Computational studies have demonstrated that the rigid bicyclo[2.1.1]hexane core effectively positions substituents in a spatially similar manner to that of disubstituted benzene rings. This geometric similarity is crucial for maintaining favorable interactions with biological targets. For instance, in analogues of the antimicrobial agent phthalylsulfathiazole, the computed lowest energy conformations show that the bicyclo[2.1.1]hexane analogue closely mimics the conformation of the parent drug, with an identical distance between the 'ortho' substituents. chemrxiv.org

Beyond structural similarity, computational methods are also used to predict key physicochemical properties that are critical for drug-likeness, such as lipophilicity (clogP) and aqueous solubility. The replacement of a planar phenyl ring with a saturated, three-dimensional bicyclo[2.1.1]hexane scaffold can lead to significant improvements in these properties. nih.gov For example, the incorporation of a 2-oxabicyclo[2.1.1]hexane moiety in place of an ortho-substituted phenyl ring in several bioactive compounds resulted in a calculated decrease in lipophilicity and an increase in aqueous solubility, which are often desirable for optimizing pharmacokinetic profiles. nih.gov

The following interactive table summarizes a comparison of calculated physicochemical properties for several bioactive compounds and their analogues containing a bicyclo[2.1.1]hexane or 2-oxabicyclo[2.1.1]hexane core.

Exit Vector Analysis

A powerful computational tool used in SAR studies of bioisosteres is exit vector analysis. This method defines the spatial relationship between the points of attachment of substituents on the scaffold. For 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes, computational analysis of the exit vectors demonstrates a remarkable similarity to the vectors of ortho- and meta-substituted benzene rings, respectively. nih.gov This alignment is a strong indicator that the bicyclo[2.1.1]hexane core can effectively mimic the orientation of functional groups required for biological activity.

The table below presents a comparison of key geometric parameters derived from computational analysis for ortho-substituted phenyl rings and their bicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane bioisosteres. The angles φ1 and φ2 represent the deviation of the exit vectors from the plane of the core scaffold.

The data indicates that while the bicyclic systems are inherently three-dimensional, the angles of their exit vectors are symmetrical and closely mimic the planar arrangement of substituents on a benzene ring, further supporting their role as effective bioisosteres.

Applications in Medicinal Chemistry and Drug Discovery

Bicyclo[2.1.1]hexane-5-carboxylic Acid as a Rigidified Scaffold

Conformational rigidification is a well-established strategy in medicinal chemistry used to enhance the properties of a drug molecule. By locking the conformation of a flexible molecule, chemists can improve its binding affinity, selectivity for its biological target, and metabolic stability. digitellinc.comnih.gov The bicyclo[2.1.1]hexane core provides a rigid framework that can be used to constrain the orientation of substituents in a precise and predictable manner.

The bicyclo[2.1.1]hexane scaffold can serve as a mimic for conformationally restricted natural products and amino acids. For instance, the defined spatial arrangement of functional groups on the bicyclo[2.1.1]hexane core can imitate the folded or constrained conformations that amino acid residues adopt within a peptide or protein. This mimicry is valuable in the design of peptidomimetics, compounds that simulate the structure and function of peptides but with improved stability and oral bioavailability. Specifically, 2-azabicyclo[2.1.1]hexane derivatives have been explored as rigid analogs of the amino acid proline, known as methanoprolines. rsc.org These constrained proline surrogates can be incorporated into bioactive molecules to explore the impact of conformational restriction on biological activity. rsc.org

The rigid nature of the bicyclo[2.1.1]hexane scaffold can have a profound impact on a molecule's binding affinity and selectivity for its biological target. digitellinc.comnih.gov By pre-organizing the pharmacophoric groups in a conformation that is optimal for binding, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity. For example, replacing a flexible ring system with a rigid bicyclo[3.1.0]hexane scaffold in histamine analogues resulted in compounds with potent and highly selective binding to the H3 receptor over the H4 receptor. mdpi.com Similarly, the introduction of a bicyclo[3.1.0]hexane moiety into nucleoside structures has been shown to enhance affinity and selectivity for the A3 adenosine receptor. nih.gov This principle of rigidification helps medicinal chemists to fine-tune the interaction of a drug candidate with its target, potentially leading to more potent and safer medicines with fewer off-target effects.

Bioisosteric Replacement Strategies

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The bicyclo[2.1.1]hexane framework has been successfully employed as a saturated, three-dimensional bioisostere for planar aromatic rings, a common feature in many drug molecules. enamine.netchemrxiv.org This strategy of "escaping flatland" is a key theme in modern drug discovery, aiming to improve properties such as solubility and metabolic stability.

The 1,2-disubstituted bicyclo[2.1.1]hexane core has been validated as a saturated bioisostere for the ortho-substituted benzene (B151609) ring. enamine.netnih.gov The spatial relationship between the two substituents on the bicyclic core mimics the arrangement of adjacent groups on a phenyl ring. beilstein-journals.orgresearchgate.net This has been demonstrated in the development of fungicides, where replacing the ortho-substituted benzene ring in molecules like boscalid (B143098), bixafen, and fluxapyroxad with a 1,2-disubstituted bicyclo[2.1.1]hexane scaffold resulted in patent-free analogs that retained high antifungal activity. enamine.netnih.gov This bioisosteric replacement can lead to improved physicochemical properties and provides a route to novel chemical space.

Similarly, the bicyclo[2.1.1]hexane scaffold can serve as a bioisosteric replacement for meta-substituted benzene rings. chemrxiv.org While the search for effective meta-benzene bioisosteres has been challenging, the unique geometry of substituted bicyclo[2.1.1]hexanes offers a viable solution. acs.org The spatial arrangement of substituents on the bicyclic core can approximate the 1,3-relationship of groups on a benzene ring, allowing for the design of novel drug candidates with potentially improved properties. semanticscholar.org

The cyclopentane (B165970) ring is a common motif in drug molecules but is known for its conformational flexibility. digitellinc.comnih.gov The bicyclo[2.1.1]hexane scaffold can be viewed as a rigidified version of a 1,3-disubstituted cyclopentane. digitellinc.com This is particularly relevant for anti-1,3-disubstituted cyclopentanes, where the bicyclo[2.1.1]hexane analog can lock the conformation. digitellinc.comnih.gov By replacing a flexible cyclopentane ring with a rigid bicyclic core, medicinal chemists can investigate the bioactive conformation of a molecule and potentially enhance its interaction with its biological target. researchgate.netresearchgate.net For example, a rigidified version of the fatty acid synthase inhibitor BI 99179, which contains a syn-1,3-substituted cyclopentane, was synthesized using a bicyclo[2.1.1]hexane scaffold to probe the importance of conformation for its activity. digitellinc.com

Data Tables

Table 1: Comparison of Bioisosteric Replacements for Substituted Benzenes

Aromatic MotifSaturated BioisostereSubstitution PatternKey Feature
ortho-Substituted BenzeneBicyclo[2.1.1]hexane1,2-DisubstitutedMimics adjacent substituents on a phenyl ring.
meta-Substituted BenzeneBicyclo[2.1.1]hexaneVariousApproximates the 1,3-relationship of substituents.
1,3-Disubstituted CyclopentaneBicyclo[2.1.1]hexane2,5-DisubstitutedActs as a conformationally locked variant.

Mimicking Anilines and Other Aromatic Systems

A primary application of the bicyclo[2.1.1]hexane scaffold is as a saturated bioisostere for aromatic rings, particularly ortho- and meta-substituted benzenes. nih.govrsc.orgchemistryviews.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By replacing a flat phenyl ring with a three-dimensional bicyclo[2.1.1]hexane core, chemists can preserve the crucial spatial arrangement of functional groups required for biological activity while often improving properties like solubility and metabolic stability. nih.govrsc.org

The rigid geometry of 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes effectively mimics the exit vectors of ortho-substituted benzenes. researchgate.netbeilstein-journals.org Crystallographic analysis has confirmed that the geometric parameters, such as the distance and angles between substituents, on the bicyclic core are very similar to those of an ortho-substituted phenyl ring. nih.gov This structural mimicry allows the bicyclo[2.1.1]hexane-containing analogues to fit into the same binding pockets as their aromatic counterparts. researchgate.net Furthermore, functionalized amino-bicyclo[2.1.1]hexenes have been investigated as spatial mimics of anilines, a common motif in drug molecules that is often associated with metabolic liabilities. rsc.org The development of these non-aromatic mimics provides a valuable strategy for designing novel drug candidates with potentially improved pharmacokinetic profiles.

Development of Enzyme Inhibitors and Receptor Ligands

The unique structural features of the bicyclo[2.1.1]hexane core make it an attractive component in the design of enzyme inhibitors and receptor ligands. Its conformational rigidity can help to lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.

A notable example in a related bicyclic system is the replacement of a para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane motif in a γ-secretase inhibitor. nih.govacs.orgresearchgate.net This modification resulted in an equipotent enzyme inhibitor but with significantly improved aqueous solubility and passive permeability, leading to superior oral absorption characteristics in preclinical models. nih.govacs.orgresearchgate.net This work highlights the potential of using strained bicyclic scaffolds to overcome the limitations of aromatic rings in drug design. nih.gov

Furthermore, patent literature discloses the use of 2-aza- and 2-oxabicyclo[2.1.1]hexane derivatives as inhibitors for Factor XIIa, a serine protease involved in the coagulation cascade, indicating their potential in developing anticoagulant therapies. x-chemrx.com The scaffold has also been incorporated into the design of glutamate (B1630785) receptor ligands, demonstrating its utility in targeting central nervous system receptors. acs.org A bicyclo[2.1.1]hexane-based compound, specifically Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, has been developed and studied as a potential neuroprotective agent that can cross the blood-brain barrier. sci-hub.se

Application in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. The bicyclo[2.1.1]hexane core is an ideal scaffold for FBDD. enamine.netorganic-chemistry.orgacs.org Its rigid, three-dimensional structure provides novel chemical space to explore that is inaccessible to traditional flat aromatic fragments. rsc.orgacs.org

The defined exit vectors of substituted bicyclo[2.1.1]hexanes allow for precise and predictable elaboration of the fragment into more potent, drug-like molecules. rsc.org Synthetic methods that provide access to a variety of substitution patterns on the bicyclo[2.1.1]hexane core are crucial for building fragment libraries with diverse three-dimensional shapes. chemrxiv.org The development of these building blocks enables the exploration of new interactions within protein binding sites, potentially leading to the discovery of drugs with novel mechanisms of action.

Integration into Peptidomimetics and Constrained Peptides

Peptides are important signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved drug-like properties. The rigid bicyclo[2.1.1]hexane scaffold is a valuable tool for creating conformationally constrained peptide analogues.

For instance, 2-azabicyclo[2.1.1]hexane has been synthesized and studied as a constrained analogue of the amino acid proline. raineslab.com Proline's unique cyclic structure plays a critical role in protein and peptide conformation. By incorporating the even more rigid 2-azabicyclo[2.1.1]hexane structure, researchers can exert precise control over the peptide backbone's geometry. raineslab.com This has significant implications for stabilizing specific secondary structures, such as in collagen, and for designing peptide-based enzyme inhibitors where a specific conformation is required for activity. raineslab.com Synthetic intermediates used in the preparation of 2,5-disubstituted bicyclo[2.1.1]hexanes have also been identified as useful building blocks for the construction of rigid peptidomimetics. nih.gov

Exploration in Specific Therapeutic Areas (e.g., Antifungal Activity)

The practical utility of the bicyclo[2.1.1]hexane scaffold as a benzene bioisostere has been convincingly demonstrated in the development of agrochemicals, particularly fungicides. nih.govchemrxiv.org Several studies have focused on replacing the ortho-substituted phenyl ring in commercial fungicides with a 1,2-disubstituted bicyclo[2.1.1]hexane core. nih.govenamine.netresearchgate.net

In the cases of fungicides like boscalid, bixafen, and fluxapyroxad, this substitution resulted in patent-free analogues that retained high antifungal activity. nih.govresearchgate.netnih.gov The research demonstrated that these saturated analogues exhibited potent inhibition against various fungal strains, including Aspergillus niger, Fusarium oxysporum, and Fusarium verticillioides. nih.govnih.gov

Beyond maintaining biological activity, the incorporation of the bicyclic core often led to improvements in key physicochemical properties. For example, replacing the phenyl ring in boscalid and fluxapyroxad with a 2-oxabicyclo[2.1.1]hexane moiety dramatically increased water solubility and reduced lipophilicity while retaining potent antifungal effects. nih.gov

Table 1: Comparison of Physicochemical Properties and Antifungal Activity of Phenyl- and Bicyclo[2.1.1]hexane-Containing Fungicides. nih.govnih.gov
CompoundCore StructureSolubility (μM)clogPMetabolic Stability (CLint, μL min−1 mg−1)Antifungal Activity
Boscalidortho-substituted Phenyl113.026Active
Boscalid Analogue (28)Bicyclo[2.1.1]hexane353.032Active
Fluxapyroxadortho-substituted Phenyl253.128Active
Fluxapyroxad Analogue (29)2-Oxabicyclo[2.1.1]hexane1552.123Active

These findings strongly validate the bicyclo[2.1.1]hexane scaffold as a viable and potentially superior replacement for aromatic rings in bioactive compounds, opening new avenues for the development of improved therapeutic and agrochemical agents. nih.gov

Advanced Methodological Considerations in Bicyclo 2.1.1 Hexane 5 Carboxylic Acid Research

Development of Scalable Synthetic Routes

The growing interest in bicyclo[2.1.1]hexane scaffolds as bioisosteres in medicinal chemistry has necessitated the development of efficient and scalable synthetic routes. Traditional methods often rely on intramolecular [2+2] photocycloadditions of 1,5-dienes, which can be technically challenging to scale up due to the requirement of specialized equipment like mercury lamps. To address these limitations, recent research has focused on alternative and more scalable approaches.

One promising strategy involves the intermolecular cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various reaction partners. For instance, a photocatalytic [2π + 2σ] cycloaddition between BCBs and alkenes, mediated by a Ti(Salen) photocatalytic system under visible light irradiation, has been developed. This method is noted for its operational simplicity and scalability, offering a practical pathway to polysubstituted bicyclo[2.1.1]hexanes. Similarly, a Ti-catalyzed intermolecular radical-relay [2σ + 2π] cycloaddition of BCBs and 1,3-dienes provides rapid access to structurally diverse bicyclo[2.1.1]hexane scaffolds.

Another significant advancement is the use of catalyst-controlled chemodivergent synthesis. A Cu(I)/Au(I)-catalyzed reaction of bicyclo[1.1.0]butane amides with azadienes allows for the selective synthesis of either bicyclo[2.1.1]hexanes or cyclobutenes. The Cu(I)-catalyzed pathway, in particular, offers a highly efficient and scalable route to bicyclo[2.1.1]hexane derivatives, with reactions being successfully performed on a 2.0 mmol scale, yielding gram quantities of the product.

Furthermore, a collaboration between academic and industrial researchers has led to a scalable intramolecular [2+2] cycloaddition method that utilizes direct excitation to access diversifiable aryl and alkyl substituted bicyclo[2.1.1]hexane-ketones. Ring contraction strategies and molecular rearrangements also represent viable, though less common, approaches to the bicyclo[2.1.1]hexane core. A two-step procedure involving a SmI2-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement has been employed to prepare 1-substituted bicyclo[2.1.1]hexan-5-ones from cyclobutanedione derivatives, showcasing the versatility of rearrangement strategies.

These modern synthetic methodologies are characterized by their improved efficiency, broader substrate scope, and greater scalability compared to older techniques, thus facilitating the production of bicyclo[2.1.1]hexane-5-carboxylic acid and its derivatives for further investigation.

Table 1: Comparison of Scalable Synthetic Routes to Bicyclo[2.1.1]hexane Scaffolds

Synthetic Strategy Key Features Scalability Reference
Photocatalytic [2π + 2σ] cycloaddition Ti(Salen) photocatalyst, visible light Demonstrated scalability
Ti-catalyzed radical-relay [2σ + 2π] cycloaddition Ti-catalyst, broad functional group tolerance Offers rapid access to diverse structures
Cu(I)-catalyzed chemodivergent cycloaddition High chemoselectivity, mild conditions Scalable to gram quantities
Intramolecular [2+2] cycloaddition Direct excitation, access to ketone derivatives Scalable
SmI2-mediated pinacol coupling & rearrangement Two-step sequence, access to 1-substituted ketones Broadly applicable

High-Throughput Synthesis of Compound Libraries

The demand for structurally diverse molecules for drug discovery has spurred the development of high-throughput synthesis methods for generating libraries of bicyclo[2.1.1]hexane derivatives. These approaches leverage the robust and modular nature of modern synthetic reactions to rapidly create a multitude of analogs from a common intermediate.

A key strategy for high-throughput synthesis involves the late-stage functionalization of a pre-formed bicyclo[2.1.1]hexane core. For example, a ketone moiety on the bicyclic skeleton can serve as a versatile handle for a wide range of transformations. Wittig and Horner-Wadsworth-Emmons reactions can be employed to introduce carbon-carbon double bonds, which can be further modified, for instance, through hydrogenation. The ketone can also be converted into a carboxylic acid, providing a point for diversification through amide or ester formation, or decarboxylative couplings. Additionally, nucleophilic additions to the carbonyl group allow for the introduction of various substituents.

Catalyst-controlled chemodivergent synthesis also lends itself to the creation of compound libraries. The ability to switch between two distinct product classes, bicyclo[2.1.1]hexanes and cyclobutenes, from the same set of starting materials by simply changing the catalyst (Cu(I) or Au(I)) allows for the generation of structurally diverse scaffolds. The broad substrate scope of these reactions further enhances the potential for creating large and varied compound libraries.

The development of synthetic routes that provide access to borylated bicyclo[2.1.1]hexanes is particularly valuable for high-throughput synthesis. The carbon-boron bond is a versatile functional group that can be readily transformed into a wide array of other functionalities through well-established cross-coupling reactions, enabling the rapid generation of diverse compound libraries from a common borylated intermediate.

Mechanistic Investigations of Novel Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis of bicyclo[2.1.1]hexane derivatives is crucial for optimizing existing methods and designing new, more efficient transformations. Mechanistic studies often combine experimental observations with computational analysis, such as density functional theory (DFT) calculations.

In the context of catalyst-controlled chemodivergent synthesis, DFT calculations have provided insight into the different reaction pathways favored by Cu(I) and Au(I) catalysts. It has been shown that Cu(I) favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane product. In contrast, Au(I) stabilizes key intermediates through a four-coordinate geometry, which facilitates an intramolecular proton transfer and leads to the formation of a cyclobutene product, thus reversing the inherent chemoselectivity.

For the photocatalytic [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes and alkenes, it is proposed that the photoexcited Ti(Salen) complex promotes the cleavage of the central C-C bond in the bicyclo[1.1.0]butane to generate a diradical intermediate. This intermediate is then trapped by the alkene in a stepwise cycloaddition to furnish the bicyclo[2.1.1]hexane product.

The crossed [2+2] cycloaddition to form borylated bicyclo[2.1.1]hexanes is believed to proceed through a triplet state mechanism. Dexter energy transfer from a photoexcited sensitizer to the substrates generates a triplet state intermediate. This is followed by a 5-exo-trig radical addition, intersystem crossing, and radical recombination to yield the final bicyclic product.

Mechanistic investigations into the solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates have also been conducted. These studies suggest that the substitution of tosylate groups proceeds via the formation of a bicyclo[2.1.1]hexen-5-yl cation intermediate, which is then trapped by nucleophiles present in the reaction mixture.

Spectroscopic and Spectrometric Characterization of Novel Structures

The unambiguous identification and structural elucidation of novel bicyclo[2.1.1]hexane derivatives rely heavily on a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of bicyclo[2.1.1]hexane derivatives. Both ¹H and ¹³C NMR are routinely used to ascertain the connectivity and stereochemistry of these molecules. The rigid and strained nature of the bicyclo[2.1.1]hexane framework often results in characteristic chemical shifts and coupling constants that aid in structural assignment. For example, in the characterization of 2-azabicyclo[2.1.1]hexane derivatives, detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are reported to confirm the structure of the synthesized compounds. The stereochemistry of substituents can often be determined through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of different protons in the molecule.

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio of an ion to a very high degree of precision. For newly synthesized bicyclo[2.1.1]hexane derivatives, HRMS is used to confirm the molecular formula of the compound, providing strong evidence for its successful synthesis. Electrospray ionization (ESI) is a commonly used ionization technique in conjunction with HRMS for the analysis of these compounds.

IR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound and its derivatives, the characteristic stretching vibration of the carbonyl group (C=O) in the carboxylic acid or other carbonyl-containing functionalities is a key diagnostic peak in the IR spectrum. For instance, the IR spectrum of a bicyclo[2.1.1]hexanone derivative shows a characteristic carbonyl band at 1818 cm⁻¹.

Table 2: Spectroscopic and Spectrometric Data for a Representative Bicyclo[2.1.1]hexane Derivative

Technique Observed Data Interpretation Reference
¹H NMR Complex multiplets with specific chemical shifts and coupling constants Confirms proton connectivity and stereochemistry
¹³C NMR Distinct signals for each carbon atom in the bicyclic framework Confirms carbon skeleton
HRMS (ESI) Accurate mass measurement consistent with the expected molecular formula Confirms elemental composition
IR Strong absorption band around 1700-1820 cm⁻¹ Indicates the presence of a carbonyl group

X-ray Crystallography for Relative Stereochemistry Confirmation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. In the study of bicyclo[2.1.1]hexane derivatives, this technique is crucial for confirming the relative stereochemistry of substituents on the rigid bicyclic framework. The precise spatial relationship between the carboxylic acid group at the C5 position and other substituents can be unequivocally established, which is vital for structure-activity relationship (SAR) studies in medicinal chemistry.

The rigid, cage-like structure of the bicyclo[2.1.1]hexane system gives rise to distinct stereoisomers. Spectroscopic methods like NMR can provide valuable information about connectivity and through-space interactions, but in cases of ambiguity or for absolute confirmation, single-crystal X-ray diffraction analysis is the gold standard.

Research has shown that derivatives of bicyclo[2.1.1]hexane can be synthesized and their stereochemistry can be definitively established through X-ray analysis. For instance, the relative configuration of substituted 2-azabicyclo[2.1.1]hexane-3-carboxylic acid methyl ester has been successfully determined using X-ray diffraction. raineslab.com Similarly, in the synthesis of 1,5-disubstituted bicyclo[2.1.1]hexanes, which are recognized as bioisosteres of ortho-substituted aromatic rings, X-ray crystallographic analysis of a 3,5-dinitrobenzyl ester derivative was employed to confirm the compound's configuration. chemrxiv.org

The geometric parameters obtained from X-ray crystallographic data, such as bond lengths, bond angles, and torsion angles, provide a detailed picture of the molecule's conformation. These parameters are also used to compare the structural properties of bicyclo[2.1.1]hexanes with other molecular scaffolds. For example, analysis of X-ray data has been used to compare the geometry of 2-oxabicyclo[2.1.1]hexanes with bicyclo[2.1.1]hexanes and ortho-substituted phenyl rings, highlighting differences in the distances and angles between substituent exit vectors. nih.gov

The crystallographic data for several bicyclo[2.1.1]hexane derivatives have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further computational and comparative studies. chemrxiv.org

Below is a table summarizing representative crystallographic data for derivatives related to the bicyclo[2.1.1]hexane scaffold, illustrating the type of information obtained from X-ray analysis.

CompoundCCDC NumberCrystal SystemSpace GroupKey Geometric Parameter(s)Reference
3,5-Dinitrobenzyl ester of a 1,5-disubstituted bicyclo[2.1.1]hexane2286648Not specifiedNot specifiedConfirmed relative stereochemistry of the 1,5-disubstitution pattern. chemrxiv.org
Ac-methano-hyp-OMe (a 2-azabicyclo[2.1.1]hexane derivative)Not specifiedNot specifiedNot specifiedDetermined the relative configuration at the C1 position bearing a hydroxyl group. raineslab.com

Future Directions and Emerging Research Areas

Exploration of Underexplored Substitution Patterns and Exit Vectors

While early research often focused on bridgehead-substituted bicyclo[2.1.1]hexanes, current efforts are increasingly directed towards accessing less common substitution patterns. These alternative arrangements provide different "exit vectors"—the specific angles and distances at which substituents extend from the core scaffold. This is critical for fine-tuning interactions with biological targets in drug discovery. researchgate.netchemrxiv.org

Recent studies have highlighted the synthesis and importance of 1,2- and 2,5-disubstituted bicyclo[2.1.1]hexanes. nih.govrsc.org

1,2-Disubstituted Variants : These are being developed as saturated bioisosteres of ortho-substituted benzene (B151609) rings. rsc.org Accessing these motifs, which exist as single diastereomers, is a significant step toward creating novel, patent-free drug analogues with potentially improved pharmacological profiles. rsc.orgrsc.org

2,5-Disubstituted Variants : These structures are designed to act as rigid mimics of 1,3-disubstituted cyclopentanes, which are common motifs in existing pharmaceuticals. nih.govresearchgate.net The challenge lies in controlling the stereochemistry, as four different isomers are possible. nih.gov Scalable syntheses for these variants have been developed using C–H functionalization and cycloaddition strategies, starting from precursors like bicyclo[2.1.1]hexane-5-carboxylic acid. nih.gov

The exploration of these new substitution patterns is crucial for expanding the available chemical space and providing medicinal chemists with a more versatile toolbox for designing next-generation therapeutics. researchgate.netrsc.org BCPs (bicyclo[1.1.1]pentanes) with substituents like carboxylic acids at the bridge position are considered a valuable but underexplored area of chemical space. acs.org

Table 1: Emerging Substitution Patterns of Bicyclo[2.1.1]hexane

Substitution Pattern Mimics Representative Synthetic Strategy Key Application Area Source(s)
1,2-Disubstituted ortho-Substituted Benzene Photochemical [2+2] cycloaddition followed by functional group manipulation. Medicinal Chemistry, Agrochemicals rsc.org, rsc.org
2,5-Disubstituted cis or trans-1,3-Disubstituted Cyclopentane (B165970) C–H functionalization of a monosubstituted bicyclo[2.1.1]hexane precursor. Medicinal Chemistry, Drug Design nih.gov, researchgate.net
1,5-Disubstituted ortho-Substituted Benzene Enantioselective intramolecular crossed [2+2] photocycloaddition. Medicinal Chemistry, Bioisosteres chemrxiv.org

Integration into More Complex Molecular Architectures

A primary goal of current research is to incorporate the this compound scaffold into larger, more complex molecules to create novel compounds with enhanced properties. The carboxylic acid group serves as a versatile synthetic handle, readily converted into amides, esters, and other functional groups, facilitating its integration. rsc.orgnih.gov

This strategy is particularly prominent in medicinal chemistry for creating sp³-rich analogues of existing drugs. By replacing planar phenyl rings with the 3D bicyclo[2.1.1]hexane core, researchers aim to improve physicochemical properties such as solubility and metabolic stability. acs.org For instance, 1,2-disubstituted bicyclo[2.1.1]hexane cores have been successfully incorporated into the structures of fungicides like boscalid (B143098) and bixafen, resulting in saturated, patent-free analogues that retain high antifungal activity. rsc.org Similarly, enantioselective methods have been used to synthesize sp³-hybridized analogues of various marketed drugs that contain an ortho-disubstituted phenyl ring. chemrxiv.org The development of methods for late-stage functionalization further enhances the ability to integrate these scaffolds into diverse and complex molecular frameworks. chemrxiv.orgnih.gov

Asymmetric Synthesis of Enantiopure this compound Derivatives

For applications in drug development, accessing specific enantiomers of a chiral molecule is often essential, as biological activity typically resides in only one of the two mirror-image forms. Consequently, a major research focus is the development of asymmetric methods to synthesize enantiopure bicyclo[2.1.1]hexane derivatives.

A significant breakthrough has been the development of the first enantioselective catalytic strategy to obtain enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org This approach utilizes a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition of α,β-unsaturated acyl pyrazoles, achieving high yields and excellent enantioselectivity. chemrxiv.org The resulting products can be readily converted to the corresponding carboxylic acid derivatives. Other photochemical studies have employed ionic chiral auxiliaries to achieve asymmetric induction in the solid state, yielding products with high enantiomeric excess. researchgate.net The development of such strategies is critical for producing biologically relevant molecules and for the synthesis of enantioenriched drug analogues. chemrxiv.org

Novel Catalytic Systems for Efficient Synthesis

The advancement of novel catalytic systems is fundamental to the efficient and selective synthesis of bicyclo[2.1.1]hexane scaffolds. Researchers are moving beyond classical methods to develop more versatile and powerful catalytic approaches.

Chemodivergent Catalysis : A dual Cu(I)/Au(I) catalytic system has been reported for the reaction of bicyclo[1.1.0]butane amides. nih.govresearchgate.net This system demonstrates remarkable chemoselectivity, where the Cu(I) catalyst promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while the Au(I) catalyst facilitates a different pathway to produce cyclobutenes. nih.govresearchgate.net

Photocatalysis : Photocatalyst-controlled regiodivergent synthesis has emerged as a powerful tool. acs.org By selecting the appropriate photocatalyst, it is possible to control the reaction between bicyclo[1.1.0]butanes and alkenes to selectively produce two distinct regioisomers of the bicyclo[2.1.1]hexane product. acs.orgresearchgate.net Catalytic systems based on titanium and cobalt have also been developed for photoinduced cycloadditions. researchgate.net

Lewis and Brønsted Acid Catalysis : Lewis acids like Sc(OTf)₃ are used to catalyze the formal [3+2] cycloaddition between bicyclo[1.1.0]butanes and various partners, providing efficient access to the bicyclo[2.1.1]hexane core. nih.govacs.org

Samarium(II) Iodide Catalysis : SmI₂ has been employed as a catalyst for the highly atom-economical intermolecular coupling of olefins and bicyclo[1.1.0]butyl ketones, providing a general route to substituted bicyclo[2.1.1]hexanes. manchester.ac.uk

These advanced catalytic methods offer greater control over reaction outcomes, improve efficiency, and expand the scope of accessible bicyclo[2.1.1]hexane derivatives.

Table 2: Novel Catalytic Systems for Bicyclo[2.1.1]hexane Synthesis

Catalyst Type Example Catalyst / System Reaction Type Key Outcome / Advantage Source(s)
Dual Transition Metal Cu(I) / Au(I) Chemodivergent reaction of bicyclo[1.1.0]butane amides Catalyst-controlled selective synthesis of either bicyclo[2.1.1]hexanes or cyclobutenes. nih.gov, researchgate.net
Photocatalyst Iridium or Ruthenium complexes Photochemical [2π+2σ] cycloaddition Catalyst-controlled regiodivergence to access different substitution patterns. acs.org, researchgate.net
Lewis Acid Sc(OTf)₃, Ti(Salen) Formal [3+2] cycloaddition Efficient construction of the bicyclic core with wide functional group tolerance. acs.org, researchgate.net, nih.gov
Lanthanide Reagent Samarium(II) Iodide (SmI₂) Reductive alkene insertion / Pinacol coupling Atom-economical access to substituted bicyclo[2.1.1]hexanes from simple precursors. manchester.ac.uk, acs.org
Relay Catalysis Au(I) / Sc(III) Cascade cycloisomerization / [3+2] cycloaddition Rapid construction of complex spiro-bicyclo[2.1.1]hexanes under mild conditions. acs.org

Application in Chemical Biology and Probe Development

The unique structural and physicochemical properties of this compound and its derivatives make them highly attractive for applications in chemical biology. Their primary role is as a saturated bioisostere for phenyl rings, offering a three-dimensional, C(sp³)-rich scaffold that can lead to improved pharmacokinetic profiles in drug candidates. acs.orgnih.govmanchester.ac.uk

The ability to mimic the spatial arrangement of ortho- and meta-substituted benzenes allows for the systematic probing of protein-ligand interactions. acs.orgmanchester.ac.uk By replacing an aromatic ring in a known bioactive molecule with a bicyclo[2.1.1]hexane core, researchers can create molecular probes to study biological systems with minimal structural perturbation but with altered physical properties.

An example of its direct application is in the study of metabotropic glutamate (B1630785) receptors (mGluRs). A conformationally restricted analogue of a known agonist, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid, was synthesized and found to be a potent agonist at several mGluR subtypes, demonstrating the utility of this scaffold in designing powerful pharmacological tools. acs.org The carboxylic acid functionality is key for these applications, providing a point of attachment for linkers, fluorescent tags, or other reporter groups necessary for creating sophisticated chemical probes.

Q & A

Q. What are the primary synthetic routes for bicyclo[2.1.1]hexane-5-carboxylic acid?

The compound is commonly synthesized via photochemical [2+2] cycloaddition of dienes followed by saponification of ester intermediates. For example, diene 1 undergoes photocycloaddition to yield bicyclo[2.1.1]hexane ester 1a , which is then hydrolyzed to the carboxylic acid 1b (70% yield) using NaOH. Structural confirmation is achieved via X-ray crystallography and NMR spectroscopy .

Q. How is the purity and identity of bicyclo[2.1.1]hexane derivatives validated experimentally?

Key techniques include:

  • X-ray crystallography for unambiguous structural assignment (e.g., compound 1b in ).
  • 1H/13C NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What experimental protocols are recommended for characterizing solubility and lipophilicity of bicyclo[2.1.1]hexane-based bioisosteres?

  • Solubility : Measure equilibrium solubility in phosphate-buffered saline (PBS) at pH 7.4. For instance, replacing benzene with bicyclo[2.1.1]hexane in conivaptan increased solubility from 5 μM to 14 μM .
  • Lipophilicity : Use shake-flask methods to determine logD (octanol/water partition coefficient) or calculate clogP via software like MarvinSketch .

Advanced Research Questions

Q. How can geometric parameters of bicyclo[2.1.1]hexane derivatives be optimized to mimic ortho-substituted benzene rings?

Analyze X-ray data to compare bond distances (d), angles (φ₁, φ₂), and torsion (θ) between bicyclo[2.1.1]hexane and benzene. For example:

ParameterBicyclo[2.1.1]hexane (1b)Ortho-Benzene (Valsartan)
Distance (d, Å)3.05–3.193.04–3.10
Angle (φ₁, °)116–120120
Adjust substituent positions via computational modeling (DFT) to minimize steric clashes in target binding pockets .

Q. How can contradictions in solubility data for bicyclo[2.1.1]hexane agrochemical analogs be resolved?

For example, solubility increased in conivaptan analogs but varied in boscalid derivatives. Methodological steps include:

  • Conduct substituent-specific studies (e.g., electron-withdrawing vs. donating groups).
  • Use molecular dynamics simulations to predict solvation effects.
  • Validate with controlled crystallization experiments (e.g., hexane/tBuOMe mixtures) .

Q. What strategies enhance metabolic stability of bicyclo[2.1.1]hexane-containing drug candidates?

  • Introduce fluorine atoms at metabolically labile positions (e.g., linker 25 in ).
  • Perform in vitro microsomal stability assays (human liver microsomes) to identify vulnerable sites.
  • Compare half-life (t₁/₂) of analogs like 28 (bixafen derivative) against parent compounds .

Q. How can photochemical methods be scaled for synthesizing bicyclo[2.1.1]hexane building blocks?

  • Optimize light source intensity (e.g., 450 nm LED) and reaction time to minimize side products.
  • Use flow chemistry for continuous production, achieving ~71% yield for 1a after distillation .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., solvent, temperature) meticulously, as minor variations can alter bicyclo[2.1.1]hexane ring strain and product ratios .
  • Computational Tools : Use software like Schrodinger Suite for docking studies to evaluate bioisosteric fit in target proteins .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Bicyclo[2.1.1]hexane-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.1.1]hexane-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.